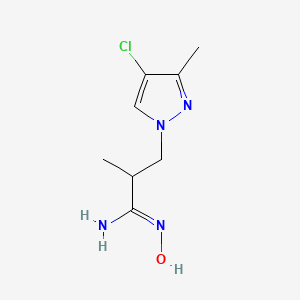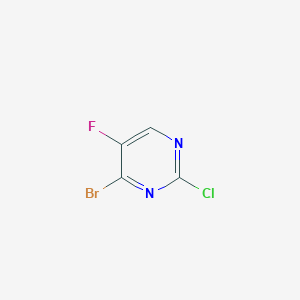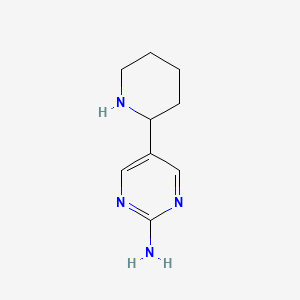
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a crucial role in several cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression.
Aplicaciones Científicas De Investigación
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, this compound has been shown to promote β-cell proliferation and differentiation, leading to improved glucose metabolism. In neurodegenerative disorder research, this compound has been shown to promote neuronal survival and differentiation, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, this compound has been shown to promote cardiac differentiation and improve cardiac function.
Mecanismo De Acción
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide exerts its pharmacological effects by inhibiting GSK-3, a serine/threonine kinase that plays a crucial role in several cellular processes. GSK-3 regulates several signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting GSK-3, this compound promotes the activation of the Wnt/β-catenin pathway, leading to improved cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. This compound has been shown to promote the differentiation of embryonic stem cells into several cell types, including cardiomyocytes, neurons, and pancreatic β-cells. This compound has also been shown to promote the survival of neurons and cardiac cells under stress conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide has several advantages as a research tool, including its high potency and selectivity for GSK-3 inhibition. This compound has also been shown to have low toxicity and good bioavailability. However, this compound has some limitations, including its high cost and limited solubility in water.
Direcciones Futuras
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide has several potential future directions in scientific research. One potential direction is the use of this compound in regenerative medicine, particularly in the regeneration of damaged tissues and organs. Another potential direction is the use of this compound in combination with other therapeutic agents to improve their efficacy. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound inhibits GSK-3, a serine/threonine kinase that plays a crucial role in several cellular processes. This compound has several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. This compound has several potential future directions in scientific research, including its use in regenerative medicine and in combination with other therapeutic agents.
Métodos De Síntesis
(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 2-bromoacetophenone, followed by the reaction with 2,2-dimethylpropanamide and hydroxylamine hydrochloride. The final product is obtained after purification through column chromatography and recrystallization.
Propiedades
IUPAC Name |
3-(4-chloro-3-methylpyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5(8(10)12-14)3-13-4-7(9)6(2)11-13/h4-5,14H,3H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDZNIDAOHVCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(C)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1Cl)CC(C)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-(4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)pyrimidin-4-one](/img/structure/B2922454.png)

![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)




![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)

![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)
![N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2922474.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)
![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)